

Diethylmethoxyborane: A Comprehensive Technical Guide to its Chemistry and Applications

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Compound of Interest

Compound Name: Diethylmethoxyborane

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Introduction

Diethylmethoxyborane (DEMB) is a versatile and highly valuable organoboron reagent in modern organic synthesis. Its unique reactivity profile, stemming from the interplay of the methoxy and ethyl groups on the boron center, makes it an indispensable tool for a variety of chemical transformations. This guide provides an in-depth overview of the core chemistry of DEMB, including its synthesis, key reactions, and applications, with a particular focus on detailed experimental protocols and quantitative data to support researchers in their practical work.

Core Properties of Diethylmethoxyborane

Property	Value	Reference
CAS Number	7397-46-8	[1]
Molecular Formula	(C ₂ H ₅) ₂ BOCH ₃	[1]
Molecular Weight	99.97 g/mol	[2]
Appearance	Colorless to yellowish transparent pyrophoric liquid	[1]
Density	0.761 g/mL at 25 °C	[1]
Boiling Point	89-90 °C	
Refractive Index	n ₂₀ /D 1.387	[2]
Flash Point	-9 °C	[1]

Synthesis of Diethylmethoxyborane

The synthesis of **Diethylmethoxyborane** can be achieved through a Grignard reaction followed by treatment with methanol. The following protocol is adapted from a patented method, offering a reliable route to this reagent.[3]

Experimental Protocol: Synthesis of Diethylmethoxyborane[3]

Materials:

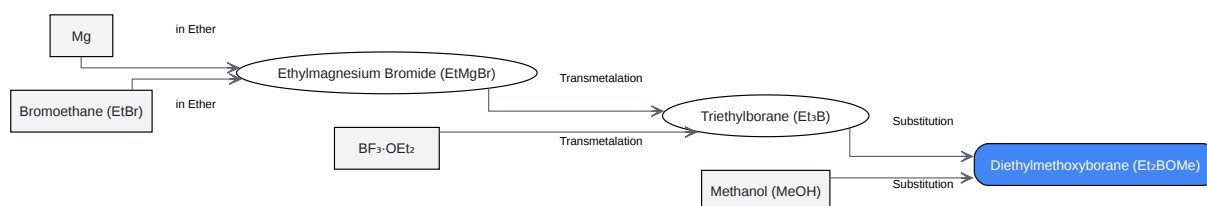
- Magnesium turnings
- Boron trifluoride diethyl etherate (BF₃·OEt₂)
- Bromoethane
- Methanol
- Anhydrous diethyl ether (or other suitable ether solvent like THF, tert-butyl ether, or n-butyl ether)

- Triethylamine (stabilizer)
- Nitrogen gas (for inert atmosphere)

Procedure:

- Grignard Reagent Formation and Transmetalation:
 - To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (e.g., 30 g).
 - Add anhydrous diethyl ether (e.g., 300 ml) and boron trifluoride diethyl etherate (e.g., 34.5 g).
 - Prepare a solution of bromoethane (e.g., 119 g) in anhydrous diethyl ether (e.g., 150 ml) and add it to the dropping funnel.
 - Initiate the Grignard reaction by adding a small portion of the bromoethane solution to the magnesium suspension. Gentle heating (to approximately 32 °C) may be required to start the reaction.
 - Once the reaction has initiated (as evidenced by cloudiness and/or gentle reflux), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux (reaction temperature maintained between 28-38 °C).
 - After the addition is complete, continue stirring at this temperature for 1 hour to ensure complete formation of the Grignard reagent and its reaction with $\text{BF}_3 \cdot \text{OEt}_2$ to form triethylborane.
- Reaction with Methanol:
 - Cool the reaction mixture to 25 °C.
 - Prepare a solution of methanol (e.g., 8 g) in anhydrous diethyl ether (e.g., 50 ml) and add it to the dropping funnel.
 - Add the methanol solution dropwise to the reaction mixture, maintaining the temperature between 25-30 °C.

- After the addition is complete, continue stirring at this temperature for 30 minutes.
- Stabilization and Work-up:
 - Add triethylamine (e.g., 23 g) dropwise to the reaction mixture. Continue stirring for an additional 30 minutes.
 - Transfer the reaction mixture to a sealed flask and cool to -4 to -6 °C for 12 hours to precipitate solid byproducts.
 - Filter the cold solution under an inert atmosphere to remove the solids, yielding a solution of **diethylmethoxyborane** in the ether solvent.



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Caption: Synthesis of **Diethylmethoxyborane**.

Key Applications and Experimental Protocols

Diastereoselective Reduction of β -Hydroxy Ketones (Narasaka-Prasad Reduction)

A cornerstone application of **Diethylmethoxyborane** is in the Narasaka-Prasad reduction, which facilitates the highly diastereoselective synthesis of syn-1,3-diols from β -hydroxy ketones.^[4] The reaction proceeds through a six-membered boron chelate, which directs the intermolecular hydride delivery from a reducing agent, typically sodium borohydride (NaBH₄), to the less hindered face of the carbonyl group.^[4]

Materials:

- β -Hydroxy ketone
- **Diethylmethoxyborane** (DEMB)
- Sodium borohydride (NaBH_4)
- Anhydrous solvent (e.g., THF, Methanol)
- Acetic acid (for work-up)

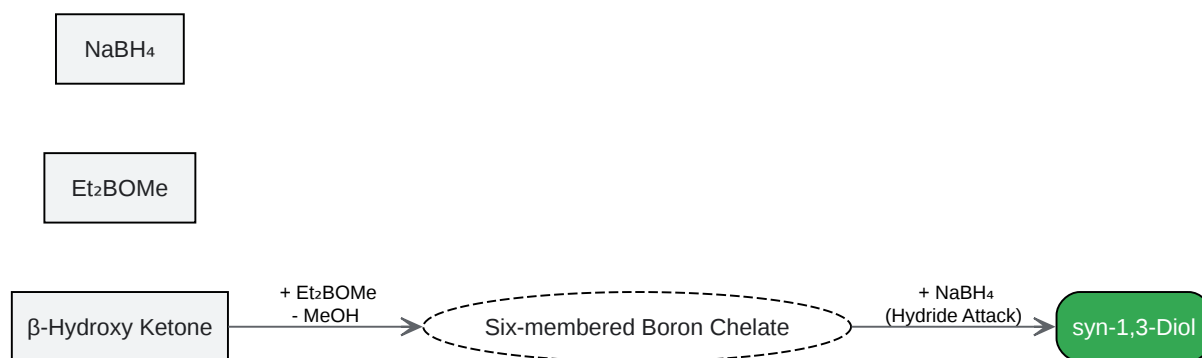
Procedure:

- Chelation:
 - Dissolve the β -hydroxy ketone in a mixture of anhydrous THF and methanol (e.g., 4:1 v/v) under a nitrogen atmosphere and cool the solution to $-78\text{ }^\circ\text{C}$.
 - Add **Diethylmethoxyborane** (typically 1.1-1.5 equivalents) dropwise to the solution.
 - Stir the mixture at $-78\text{ }^\circ\text{C}$ for a specified time (e.g., 30 minutes to 1 hour) to allow for the formation of the boron chelate.
- Reduction:
 - Add sodium borohydride (typically 1.5-2.0 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at $-78\text{ }^\circ\text{C}$.
 - Stir the reaction at $-78\text{ }^\circ\text{C}$ until the starting material is consumed (monitoring by TLC).
- Work-up:
 - Quench the reaction by the slow addition of acetic acid.
 - Allow the mixture to warm to room temperature.
 - Remove the solvents under reduced pressure.

- The residue can be further purified by standard methods such as column chromatography to isolate the syn-1,3-diol.

Substrate (β -Hydroxy Ketone)	Product (syn-1,3-diol)	Diastereomeric Ratio (syn:anti)	Yield (%)
1-Hydroxy-1-phenyl-3-butanone	1-Phenyl-1,3-butanediol	>99:1	85
5-Hydroxy-3-heptanone	3,5-Heptanediol	98:2	92
3-Hydroxy-1,3-diphenyl-1-propanone	1,3-Diphenyl-1,3-propanediol	>99:1	88
4-Hydroxy-2-pentanone	2,4-Pentanediol	95:5	90

Note: The data presented is a compilation of representative examples from the literature and may vary based on specific reaction conditions.



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Caption: Narasaka-Prasad Reduction Pathway.

Intermediate in Suzuki-Miyaura Cross-Coupling Reactions

Diethylmethoxyborane serves as a valuable precursor for the synthesis of boronic acid esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[5] The methoxy group can be readily displaced by an aryl or vinyl group from an organolithium or Grignard reagent to form a new organoborane, which can then participate in palladium-catalyzed cross-coupling.[1]

Materials:

- Aryl halide (e.g., bromobenzene)
- n-Butyllithium or Magnesium
- **Diethylmethoxyborane** (DEMB)
- Aryl or vinyl halide/triflate for coupling
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., Na_2CO_3 , K_2CO_3)
- Solvent (e.g., THF, Toluene, Water)

Procedure:

Part A: Synthesis of Diethyl(aryl)borane

- Generation of Organometallic Reagent:
 - In a flame-dried flask under a nitrogen atmosphere, dissolve the aryl halide (e.g., bromobenzene) in anhydrous THF.
 - Cool the solution to $-78\text{ }^\circ\text{C}$ and add n-butyllithium dropwise to generate the aryllithium reagent. Alternatively, react the aryl halide with magnesium to form the Grignard reagent.
- Reaction with DEMB:

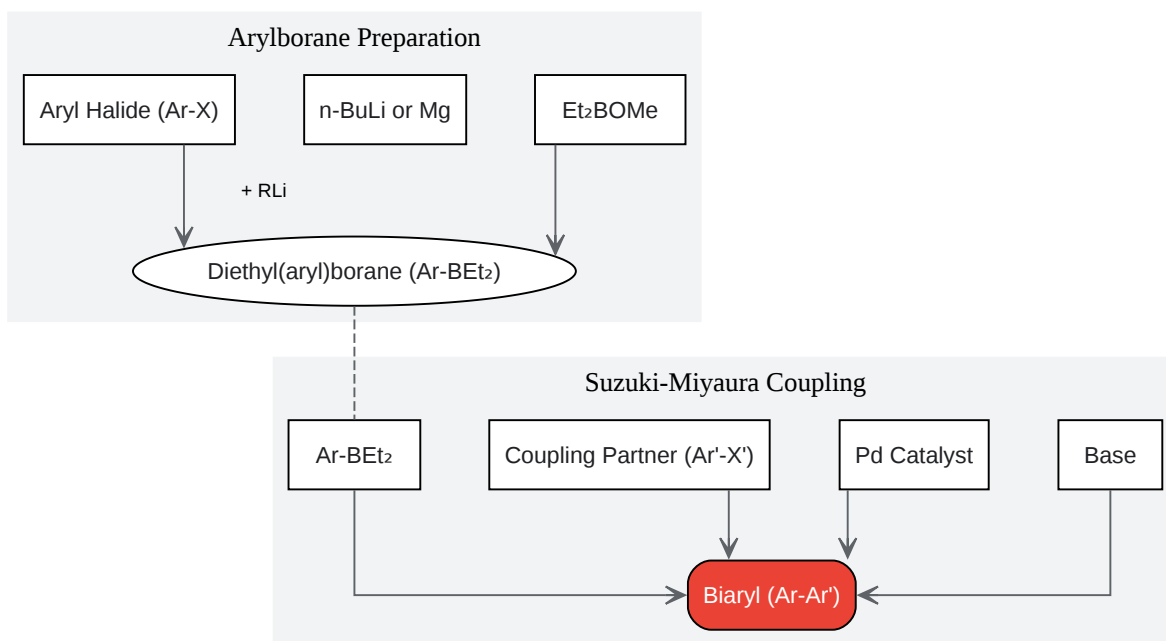
- To the freshly prepared organometallic reagent at -78 °C, add a solution of **Diethylmethoxyborane** in THF dropwise.
- Allow the reaction to slowly warm to room temperature and stir for several hours. The resulting solution contains the diethyl(aryl)borane.

Part B: Suzuki-Miyaura Cross-Coupling

- Reaction Setup:
 - To a separate flask, add the palladium catalyst, the base, and the second coupling partner (aryl or vinyl halide/triflate).
 - Add a suitable solvent system (e.g., toluene/water).
- Coupling:
 - Add the solution of the diethyl(aryl)borane prepared in Part A to the reaction mixture.
 - Heat the reaction mixture under a nitrogen atmosphere (typically 80-100 °C) until the starting materials are consumed (monitoring by GC or LC-MS).
- Work-up:
 - Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
 - Wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain the biaryl or vinylated arene.

Arylborane Precursor	Coupling Partner	Product	Yield (%)
Diethyl(phenyl)borane	4-Bromotoluene	4-Methylbiphenyl	92
Diethyl(2-thienyl)borane	1-Iodonaphthalene	1-(2-Thienyl)naphthalene	85
Diethyl(vinyl)borane	4-Iodoanisole	4-Methoxystyrene	88

Note: The data presented is a compilation of representative examples from the literature and may vary based on specific reaction conditions.



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Caption: Suzuki-Miyaura Coupling Workflow.

Conclusion

Diethylmethoxyborane is a powerful and versatile reagent with significant applications in modern organic synthesis. Its utility in the diastereoselective reduction of β -hydroxy ketones and as a precursor in Suzuki-Miyaura cross-coupling reactions highlights its importance in the construction of complex molecular architectures. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers, enabling the effective application of **Diethylmethoxyborane** chemistry in their synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery. The continued exploration of its reactivity is expected to unveil even more innovative applications in the future.

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